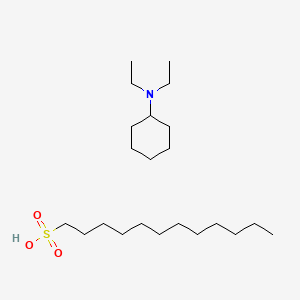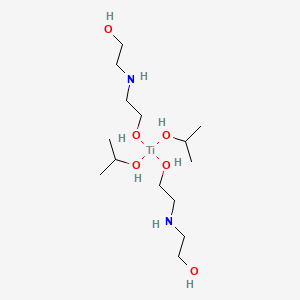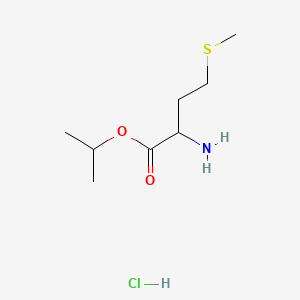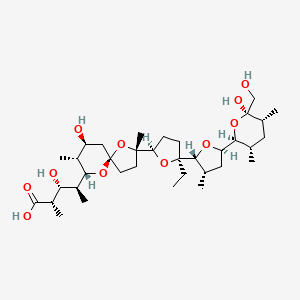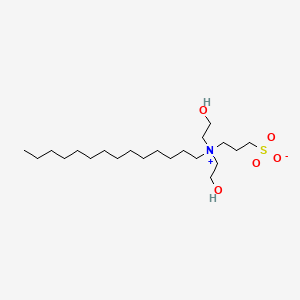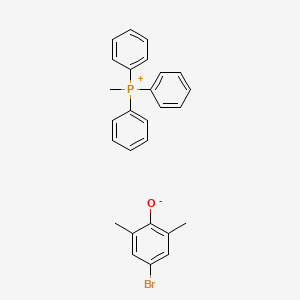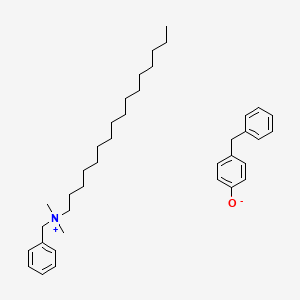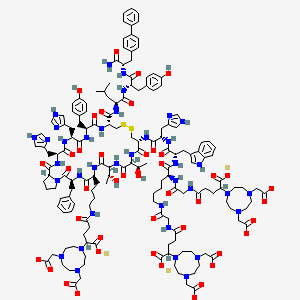
Gallium Ga 68 nodaga-CBP8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium Ga 68 nodaga-CBP8 is a radiotracer composed of a collagen-targeting peptide (CBP8) linked via a tris (tert-butyl) ester-protected 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) chelator to the radioisotope gallium Ga 68 . This compound is primarily used in positron emission tomography (PET) imaging to detect tissue fibrosis by targeting collagen type 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Gallium Ga 68 nodaga-CBP8 involves several steps:
Synthesis of NODAGA-CBP8: The peptide CBP8 is conjugated with the NODAGA chelator using a tris (tert-butyl) ester-protected form.
Radiolabeling with Gallium Ga 68: The NODAGA-CBP8 conjugate is then radiolabeled with gallium Ga 68.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. Automated procedures for the production of gallium Ga 68 radiopharmaceuticals have been developed to meet the increasing clinical demand . These procedures ensure high reproducibility and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Gallium Ga 68 nodaga-CBP8 primarily undergoes chelation reactions during its synthesis. The key reactions include:
Chelation: The NODAGA chelator forms a stable complex with gallium Ga 68 through coordination bonds.
Common Reagents and Conditions
Reagents: DCC, pyridine, tris (tert-butyl) ester-protected NODAGA, gallium Ga 68.
Conditions: pH 4-4.5, temperature above 60°C .Major Products
The major product formed from these reactions is the radiolabeled this compound complex, which is used for PET imaging .
Scientific Research Applications
Gallium Ga 68 nodaga-CBP8 has a wide range of scientific research applications:
Chemistry: Used as a radiotracer in PET imaging to study molecular interactions and binding affinities.
Biology: Helps in understanding the distribution and metabolism of collagen in biological tissues.
Medicine: Primarily used for imaging tissue fibrosis in conditions such as lung fibrosis, cirrhosis, and systemic sclerosis.
Industry: Used in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
Gallium Ga 68 nodaga-CBP8 exerts its effects by selectively binding with high affinity to collagen type 1 . Upon administration, the compound distributes extracellularly and binds to collagen in fibrotic tissues. The gallium Ga 68 emits positrons, which are detected by PET imaging to visualize the distribution of collagen in the body .
Comparison with Similar Compounds
Gallium Ga 68 nodaga-CBP8 can be compared with other gallium-based radiotracers such as:
Gallium Ga 68 DOTATOC: Used for imaging neuroendocrine tumors.
Gallium Ga 68 DOTATATE: Another radiotracer for neuroendocrine tumors with similar applications.
Gallium Ga 68 TRAP-peptides: These peptides have superior gallium binding ability and are used for various PET imaging applications.
This compound is unique in its specific targeting of collagen type 1, making it particularly useful for imaging fibrotic tissues .
Properties
CAS No. |
1846556-19-1 |
|---|---|
Molecular Formula |
C157H204Ga3N37O43S2 |
Molecular Weight |
3565.4 g/mol |
IUPAC Name |
5-[4-[(3S,6S,9S,12S,15R,20R,23S,26S,29S,32S)-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-(4-phenylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3-benzyl-15-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-bis[[2-[[4-[4,7-bis(carboxylatomethyl)-1,4,7-triazonan-1-yl]-4-carboxylatobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-9,12-bis[(1R)-1-hydroxyethyl]-23-[(4-hydroxyphenyl)methyl]-26,29-bis(1H-imidazol-4-ylmethyl)-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontan-6-yl]butylamino]-2-[4,7-bis(carboxylatomethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoate;gallium-68(3+) |
InChI |
InChI=1S/C157H213N37O43S2.3Ga/c1-92(2)66-112(142(219)174-113(68-97-29-35-105(197)36-30-97)143(220)172-111(139(158)216)67-96-27-33-100(34-28-96)99-20-9-6-10-21-99)173-149(226)120-87-238-239-88-121(182-148(225)117(73-103-77-160-90-168-103)177-145(222)115(71-101-75-164-108-23-12-11-22-107(101)108)176-140(217)109(170-130(203)80-166-128(201)44-41-125(157(236)237)193-64-58-189(85-135(212)213)52-53-190(59-65-193)86-136(214)215)24-13-16-46-163-129(202)79-165-127(200)43-40-124(156(234)235)192-62-56-187(83-133(208)209)50-51-188(57-63-192)84-134(210)211)150(227)183-138(94(4)196)153(230)184-137(93(3)195)152(229)171-110(25-14-15-45-162-126(199)42-39-123(155(232)233)191-60-54-185(81-131(204)205)48-49-186(55-61-191)82-132(206)207)141(218)180-119(70-95-18-7-5-8-19-95)154(231)194-47-17-26-122(194)151(228)179-118(74-104-78-161-91-169-104)147(224)178-116(72-102-76-159-89-167-102)146(223)175-114(144(221)181-120)69-98-31-37-106(198)38-32-98;;;/h5-12,18-23,27-38,75-78,89-94,109-125,137-138,164,195-198H,13-17,24-26,39-74,79-88H2,1-4H3,(H2,158,216)(H,159,167)(H,160,168)(H,161,169)(H,162,199)(H,163,202)(H,165,200)(H,166,201)(H,170,203)(H,171,229)(H,172,220)(H,173,226)(H,174,219)(H,175,223)(H,176,217)(H,177,222)(H,178,224)(H,179,228)(H,180,218)(H,181,221)(H,182,225)(H,183,227)(H,184,230)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,232,233)(H,234,235)(H,236,237);;;/q;3*+3/p-9/t93-,94-,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123?,124?,125?,137+,138+;;;/m1.../s1/i;3*1-2 |
InChI Key |
CMTNKZZELKCCIH-HPTLLBLKSA-E |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCNC(=O)CNC(=O)CCC(C(=O)[O-])N6CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])NC(=O)CNC(=O)CCC(C(=O)[O-])N7CCN(CCN(CC7)CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N[C@@H](CC9=CC=C(C=C9)C1=CC=CC=C1)C(=O)N)CC1=CC=C(C=C1)O)CC1=CNC=N1)CC1=CNC=N1)CC1=CC=CC=C1)CCCCNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])[C@@H](C)O)O.[68Ga+3].[68Ga+3].[68Ga+3] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CNC=N7)CC8=CNC=N8)CC9=CC=CC=C9)CCCCNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])C(C)O)C(C)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCNC(=O)CNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])NC(=O)CNC(=O)CCC(C(=O)[O-])N1CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-].[Ga+3].[Ga+3].[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


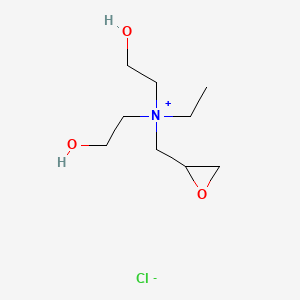
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
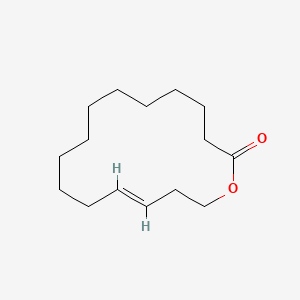
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)
